1,3-Dimethyl-2-oxabicyclo[2.2.2]octane
Description
Structure
3D Structure
Properties
CAS No. |
93704-87-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O/c1-7-8-3-5-9(2,10-7)6-4-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
UHAYVNRWODBYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(O1)(CC2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane
Direct Synthetic Routes to the 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane Core
The construction of the rigid 2-oxabicyclo[2.2.2]octane framework is a pivotal step in accessing this class of compounds. Methodologies primarily involve intramolecular cyclization of suitably functionalized cyclohexane (B81311) precursors.
A direct and efficient method for the synthesis of this compound involves the acid-catalyzed intramolecular hydroalkoxylation of a corresponding precursor alcohol. This transformation is typically promoted by strong acids, which facilitate the cyclization of the alcohol onto a strategically positioned double bond within the cyclohexane ring.
In a notable example, the treatment of alcohol 482 with concentrated sulfuric acid in dry dichloromethane (B109758) at 32°C afforded this compound (483 ) in a high yield of 88%. cardiff.ac.uk This reaction proceeds through a protonation-initiated cascade that results in the formation of the sterically crowded bridged cineole structure. cardiff.ac.uk The use of Brønsted acids like sulfuric acid and triflic acid has been explored for such oxygen-centered transannular cyclizations. cardiff.ac.uk Similarly, various acids, including trichloroacetic acid, dichloroacetic acid, chloroacetic acid, and trifluoroacetic acid, have been employed in the synthesis of the related 1,8-cineole from α-terpineol, achieving high conversion rates. google.com Heteropoly acids, such as H3PW12O40, have also demonstrated catalytic activity in the isomerization of α-terpineol to yield 1,8-cineole. researchgate.net
Table 1: Acid-Catalyzed Cyclization to this compound
Beyond traditional acid catalysis, other cyclization strategies have been developed for the construction of the 2-oxabicyclo[2.2.2]octane skeleton. One such method is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This reaction, typically employing molecular iodine in a suitable solvent like acetonitrile (B52724), proceeds through an iodonium (B1229267) ion intermediate, which is then intramolecularly attacked by the hydroxyl group to form the bicyclic ether. nih.govresearchgate.net While this method has been demonstrated for the synthesis of various functionalized 2-oxabicyclo[2.2.2]octanes, its direct application to the synthesis of the 1,3-dimethyl substituted core would depend on the availability of the appropriate alkenyl alcohol precursor. nih.govresearchgate.net
Another approach involves the one-pot oxidative-cyclization of unsaturated monocyclic terpene alcohols. For instance, (-)-α-terpineol can be converted to (-)-trans-2-(S)-hydroxy-1,8-cineole when treated with camphor (B46023) and oxone® at a pH of approximately 4-5. researchgate.net This method combines an oxidation step with the cyclization to form the bicyclic ether scaffold.
Derivatization and Functionalization of the this compound Scaffold
Once the this compound core is established, further chemical transformations can be performed to introduce a variety of functional groups, leading to a diverse range of derivatives with potential applications.
Hydroxylated and carboxylated derivatives of this compound are of interest, and their synthesis has been explored. For example, this compound-3-methanol, also known as '9-hydroxycineole', and the corresponding this compound-3-carboxylic acid have been identified as urinary metabolites of 1,8-cineole. publish.csiro.au The synthesis of both enantiomers of the methanol (B129727) derivative has been reported. publish.csiro.au
A related carboxylated derivative, the bridged γ-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3→5-olide, has been synthesized through the regiospecific functionalization of 1,8-cineole. acs.org This lactone represents an oxidized and carboxylated form of the core structure. Additionally, lactones such as 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-acetyloxy-5→9-olide and 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-ol-5→9-olide have been synthesized and shown to possess antibacterial activity. researchgate.net
The introduction of ether linkages at various positions on the this compound scaffold allows for the incorporation of a wide range of substituents. While direct synthesis of 6-(benzyloxy)-1,3-dimethyl-2-oxabicyclo[2.2.2]octane is not explicitly detailed in the provided context, the synthesis of the closely related 6-(benzyloxy)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane is known, providing a template for such functionalization. google.com This type of etherification would typically involve the reaction of a hydroxylated precursor, such as a 6-hydroxy-1,3-dimethyl-2-oxabicyclo[2.2.2]octane, with a benzyl (B1604629) halide in the presence of a base. The synthesis of various 1,8-cineole derivatives bearing bromo and hydroxyl groups at the C-6 position has been reported, which could serve as precursors for such etherification reactions. researchgate.net
Table 2: Representative Ether Derivatives of the 2-Oxabicyclo[2.2.2]octane Scaffold
The oxidation of the this compound scaffold can lead to the formation of ketone derivatives. The preparation of 3-oxo-1,8-cineole analogues, which can also be named as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, has been described. leffingwell.com These oxidized derivatives are of interest in the study of structure-activity relationships. The synthesis of these ketones can be achieved through the oxidation of the corresponding secondary alcohols. For example, the oxidation of hydroxylated 1,8-cineole derivatives can be accomplished using various oxidizing agents. The enantiomerically pure (1S,4S)-(-)-3-oxo-1,8-cineole and (1R,4R)-(+)-3-oxo-1,8-cineole have been prepared by the oxidation of the corresponding alcohol precursors.
Furthermore, the oxidation of 1,8-cineole itself can lead to hydroxylated products, which can then be further oxidized to the corresponding ketones. For instance, the oxidation of 1,8-cineole by cytochrome P450 enzymes is known to produce hydroxylated derivatives. nih.gov
Advanced Synthetic Strategies and Reaction Design for this compound
The construction of the rigid and sterically demanding 2-oxabicyclo[2.2.2]octane framework, particularly with substituents such as the 1,3-dimethyl groups, necessitates sophisticated synthetic approaches. Advanced strategies often focus on efficiency, selectivity, and the orchestration of multiple bond-forming events in a controlled manner. These methodologies are crucial for accessing this unique heterocyclic system for further study and application.
Intramolecular Cascade Methodologies
A significant and effective approach for the synthesis of this compound involves an intramolecular cascade reaction. cardiff.ac.uk This strategy is exemplified by the acid-catalyzed cyclization of a specific unsaturated alcohol precursor. In this methodology, a starting alcohol containing a suitably positioned alkene is treated with a strong acid, initiating a cascade of events that leads to the formation of the bicyclic ether. This process is a powerful tool in organic synthesis as it allows for the rapid construction of complex molecular architectures from relatively simple starting materials.
The synthesis of this compound has been successfully achieved using an acid-catalyzed intramolecular hydroalkoxylation. cardiff.ac.uk This reaction proceeds from an alcohol precursor, which upon treatment with concentrated sulfuric acid in dichloromethane, undergoes cyclization to yield the target molecule in high yield. cardiff.ac.uk This transformation is a prime example of an intramolecular cascade, where the protonation of the alcohol and the alkene likely occur in a concerted or rapid sequential manner to facilitate the ring-closing process.
Transannular Cyclization Studies
Transannular cyclizations are a subset of intramolecular reactions that occur in medium-sized rings, where a bond is formed across the ring. These reactions are particularly relevant to the synthesis of bridged bicyclic systems like this compound. The formation of the ether bridge in this molecule can be viewed as a result of an oxygen-centered transannular cyclization of a suitably substituted cyclooctene (B146475) precursor.
Studies on acid-catalyzed, oxygen-centered transannular cyclizations have demonstrated their utility in forming sterically crowded bridged cineoles, which are structurally analogous to this compound. cardiff.ac.uk These reactions highlight the thermodynamic favorability of forming the bridged bicyclic system from a larger, more flexible ring. The precise regioselectivity of the cyclization is governed by the substitution pattern of the starting cycloalkene and the nature of the acidic catalyst.
Chemo- and Regioselective Transformations
Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of this compound. In the context of its synthesis, the intramolecular hydroalkoxylation must proceed with high regioselectivity to form the desired 2-oxabicyclo[2.2.2]octane core over other potential cyclic ether products. The substitution pattern of the starting material plays a crucial role in directing this regioselectivity.
Furthermore, the functionalization of the parent compound, 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), has been shown to be highly regiospecific. researchgate.net For instance, oxidation reactions can be directed to specific carbon atoms on the bicyclic framework. This suggests that similar chemo- and regioselective transformations could be applied to this compound to introduce further functionality in a controlled manner. The inherent steric and electronic properties of the bicyclic system would be expected to govern the outcome of such reactions.
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms underlying the formation of this compound is fundamental to optimizing existing synthetic routes and designing new ones. The elucidation of these pathways provides insights into the factors controlling reaction rates, yields, and selectivities.
Elucidation of Acid-Catalyzed Reaction Pathways
The formation of this compound via acid-catalyzed intramolecular hydroalkoxylation provides a clear example of a well-defined reaction pathway. cardiff.ac.uk The mechanism is initiated by the protonation of the hydroxyl group of the starting alcohol by a strong acid, such as sulfuric or triflic acid, to form a good leaving group (water). cardiff.ac.uk Concurrently, the double bond is also protonated, leading to the formation of a tertiary carbocation.
The proximity of the activated hydroxyl group (or the resulting carbocation after departure of water) to the carbocation generated from the alkene allows for an intramolecular nucleophilic attack. This ring-closing step forms the characteristic bicyclic ether structure. The final step involves the deprotonation of the oxonium ion intermediate to regenerate the acid catalyst and yield the neutral this compound product. The efficiency of this acid-catalyzed pathway is demonstrated by the high yield (88%) obtained when using concentrated sulfuric acid. cardiff.ac.uk
Analysis of Carbocationic Intermediates
The acid-catalyzed intramolecular hydroalkoxylation leading to the formation of this compound proceeds through a mechanism involving carbocationic intermediates. While direct spectroscopic or trapping studies for this specific reaction are not extensively detailed in the provided literature, the mechanism can be inferred from established principles of carbocation chemistry in bicyclic systems. iastate.edu
The reaction is initiated by the protonation of the hydroxyl group of the precursor alcohol by the acid catalyst (e.g., sulfuric acid), forming a good leaving group (water). Departure of the water molecule is anticipated to generate a tertiary carbocation. However, in this specific substrate, the direct formation of a carbocation might be concerted with the cyclization step.
The key step involves the intramolecular attack of the alkene's π-electrons onto the electrophilic carbon, or a concerted protonation of the double bond with the nucleophilic attack of the hydroxyl group. Given the reaction conditions, a stepwise mechanism involving a distinct carbocation intermediate is plausible.
Proposed Mechanistic Steps:
Protonation of the alkene: The acid catalyst protonates the double bond of the cyclohexene (B86901) ring. This protonation will preferentially occur at the carbon atom that leads to the formation of the more stable carbocation. In this case, protonation of the double bond would lead to a tertiary carbocation, which is a stabilized intermediate.
Intramolecular Cyclization: The lone pair of electrons on the oxygen atom of the side-chain alcohol then acts as a nucleophile, attacking the positively charged carbon atom of the carbocation. This intramolecular attack results in the formation of the bicyclic ring system.
Deprotonation: The final step is the deprotonation of the oxonium ion intermediate by a base (such as HSO₄⁻ or another molecule of the alcohol) to regenerate the acid catalyst and yield the neutral this compound product.
The formation of a bridged bicyclic system like the 2-oxabicyclo[2.2.2]octane skeleton is significant. Bridgehead carbocations in such systems are generally stable and less prone to the rearrangements often seen in more flexible carbocationic intermediates. iastate.edu The stereochemistry of the final product is dictated by the conformation of the cyclizing intermediate. The formation of the sterically crowded product suggests a kinetically controlled process where the transition state leading to this isomer is lower in energy.
The stability of carbocation intermediates is a crucial factor in determining reaction pathways. In related systems, such as terpene biosynthesis, the cyclization of acyclic precursors often involves a series of carbocationic intermediates, and their relative stabilities dictate the final product distribution. beilstein-journals.orgnih.gov While the precursor for this compound is already cyclic, the principles of carbocation stability and reactivity remain central to understanding the formation of the bicyclic ether.
Advanced Spectroscopic and Chromatographic Characterization of 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map the connectivity of atoms and deduce the stereochemical arrangement within the 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane scaffold.
Proton (¹H) NMR spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, which is synthesized via the acid-catalyzed hydroalkoxylation cyclization of 1-(4-methylcyclohex-3-en-1-yl)ethanol, the ¹H NMR spectrum offers key diagnostic signals. cardiff.ac.uk
A crucial signal in the ¹H NMR spectrum of this compound is the quartet observed at δ 3.93 ppm (J = 6.3 Hz). cardiff.ac.uk This signal is characteristic of the methine proton (CH) at the C3 position, which is adjacent to a methyl group and deshielded by the neighboring oxygen atom of the ether bridge. The coupling constant (J = 6.3 Hz) reflects the interaction with the protons of the adjacent methyl group. Other signals in the spectrum, including those for the bridgehead methyl group and the methylene (B1212753) protons of the bicyclic system, would further confirm the structure.
Table 1: Partial ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Data sourced from a study on acid-catalyzed cyclizations. cardiff.ac.uk
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. While specific experimental ¹³C NMR data for this compound is not extensively detailed in available literature, the expected chemical shifts can be inferred from analyses of similar structures, such as derivatives of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (also known as 1,8-cineole). researchgate.net
In a typical ¹³C NMR spectrum of a 2-oxabicyclo[2.2.2]octane derivative, the carbon atoms bonded to the oxygen (C1 and C3) would appear significantly downfield due to the electronegativity of the oxygen atom. For instance, in an acetylated derivative of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, key carbon signals for the bicyclic core are observed, providing a reference for the expected regions for the carbons in this compound.
Table 2: Representative ¹³C NMR Data for a Related Compound: (1R,4S,6S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate (B1210297)
| Carbon Atom | Chemical Shift (δ) ppm |
|---|---|
| C1 | 73.1 |
| C2 (ether O) | - |
| C3 | 70.8 |
| C4 | 32.8 |
| C5 | 22.9 |
| C6 | 73.1 |
| C7 | 27.2 |
| C8 | 31.5 |
| C9 (CH₃) | 28.8 |
| C10 (CH₃) | 28.8 |
Note: This data is for a related derivative and serves to illustrate the typical chemical shift ranges for the 2-oxabicyclo[2.2.2]octane core.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the methine proton at C3 and the protons of its adjacent methyl group, as well as correlations among the protons in the six-membered rings of the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum. For example, the proton at δ 3.93 ppm would show a cross-peak with the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu This technique is invaluable for piecing together the molecular structure by connecting different fragments. For this compound, an HMBC spectrum would show correlations from the methyl protons to the bridgehead carbons (C1 and C4) and the ether-linked carbon (C3), confirming the substitution pattern.
While specific 2D NMR studies on this compound are not widely published, these techniques have been instrumental in the structural elucidation of numerous complex bicyclic derivatives. researchgate.netuni-regensburg.de
Mass Spectrometry (MS) Techniques for Compound Identification and Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like 2-oxabicyclo[2.2.2]octane derivatives. scielo.br
The GC component separates individual compounds from a mixture based on their volatility and interaction with the stationary phase of the column. Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
For the closely related compound 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), GC-MS analysis reveals a characteristic fragmentation pattern. researchgate.net The molecular ion ([M]⁺) is observed at m/z 154. The fragmentation profile includes key ions at m/z 139, 111, 108, 81, and 43. researchgate.net The analysis of this compound would be expected to yield a distinct but mechanistically similar fragmentation pattern, allowing for its identification and differentiation from its isomers and related compounds.
Table 3: Characteristic Mass Fragments of the Related Compound 1,8-Cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane)
| m/z | Interpretation |
|---|---|
| 154 | Molecular Ion [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 111 | Loss of C₃H₇ |
| 108 | [M - C₂H₅OH]⁺ |
| 81 | C₆H₉⁺ |
This data for 1,8-cineole illustrates the fragmentation patterns typical for this class of compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. nih.gov Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation, allowing for the clear observation of the molecular ion. nih.gov
While a neutral molecule like this compound is typically analyzed by GC-MS with electron ionization, its derivatives containing polar functional groups can be readily analyzed by HR-ESI-MS. In this technique, the compound is often detected as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺.
For example, in the synthesis of a lactone derivative of this compound, high-resolution mass spectrometry was used to confirm its molecular formula. The experimentally measured mass of the sodium adduct was found to be 293.1051, which corresponded closely to the calculated mass of 293.1046 for the formula C₁₃H₁₈O₅Na. This high degree of accuracy unequivocally confirms the elemental composition of the synthesized molecule. This demonstrates the power of HRMS in validating the identity of novel compounds within this chemical family.
Vibrational Spectroscopy for Functional Group and Structural Insights
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-oxabicyclo[2.2.2]octane derivatives is characterized by strong absorptions corresponding to C-O and C-H bond vibrations. For instance, the IR spectra of various derivatives of the closely related 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) show characteristic bands for the ether linkage and the hydrocarbon backbone. rsc.org
Derivatives of this compound, such as those incorporating hydroxyl or carbonyl groups, will exhibit additional characteristic peaks. A hydroxyl (-OH) group will typically show a broad absorption in the 3200-3600 cm⁻¹ region, while a carbonyl (C=O) group will present a strong, sharp peak in the 1650-1750 cm⁻¹ range.
Table 1: Representative IR Absorption Frequencies for 2-Oxabicyclo[2.2.2]octane Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (alkane) | 2850-3000 | Stretching vibrations |
| C-O (ether) | 1050-1150 | Stretching vibrations oup.com |
| -OH (alcohol) | 3200-3600 | Broad stretching vibration |
| C=O (ketone) | 1700-1725 | Strong, sharp stretching vibration |
Data is representative and based on analogous structures.
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its stereochemistry.
For derivatives of this compound that are chiral, VCD can be instrumental in assigning the absolute configuration of stereocenters. The experimental VCD spectrum is typically compared with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). conicet.gov.ar This comparison allows for an unambiguous assignment of the absolute configuration. For example, the absolute configurations of the enantiomers of 3-oxo-1,8-cineole have been successfully determined using this method. conicet.gov.arresearchgate.net The combination of experimental VCD data with DFT calculations provides a reliable method for stereochemical elucidation. conicet.gov.ar
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is a cornerstone for the analysis of this compound and its derivatives, enabling their separation from reaction mixtures, isolation for further study, and the assessment of their purity.
Various chromatographic methods are employed depending on the specific analytical need:
Flash Chromatography: This is a common preparative technique used for the purification of synthetic intermediates and final products. For instance, silica (B1680970) gel flash chromatography with solvent systems like hexane (B92381)/ethanol (B145695) or hexane/dichloromethane (B109758) has been used to purify derivatives of 2-oxabicyclo[2.2.2]octane. oup.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. Chiral GC columns can be used to separate enantiomers and determine enantiomeric excess. conicet.gov.ar
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. Reversed-phase HPLC is often used for the analysis of more polar derivatives. For compounds lacking a strong chromophore, detectors such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed. tum.de
Table 2: Chromatographic Methods for the Analysis of 2-Oxabicyclo[2.2.2]octane Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethanol (9:1) | Purification of synthetic products. |
| Gas Chromatography (GC) | Chiral column | - | Enantiomeric separation and purity assessment. conicet.gov.ar |
| LC-MS/MS | Reversed-phase (polar end-capped) | Formic acid/acetonitrile (B52724) gradient tum.de | Separation and quantification of metabolites. tum.de |
Chiral Gas Chromatography (Chiral GC) for Enantiomeric Purity
Chiral gas chromatography is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of each other and possess identical physical properties in an achiral environment. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. uni-muenchen.de For bicyclic ether systems, derivatized cyclodextrins are commonly employed as CSPs. gcms.cznih.gov
The enantiomeric purity of derivatives of the closely related 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) has been successfully determined using chiral GC. For instance, the racemic ketone derivative, (±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-3-one, was resolved on a chiral column, showing distinct retention times for the (+) and (-) enantiomers. Similarly, the enantiomers of the corresponding acetate derivative were also baseline separated under specific chromatographic conditions. researchgate.net
The progress of enantioselective reactions, such as enzymatic hydrolysis, can be effectively monitored by chiral GC. Analysis of the remaining substrate at different time points allows for the determination of enantiomeric excess (ee) and the stereoselectivity of the transformation. In one study, the enantioselective hydrolysis of racemic 3-endo-acetyloxy-1,8-cineole was monitored, and the remaining acetate was found to be enantiomerically pure after 18 hours.
Below is a table summarizing the chiral GC separation of some 2-oxabicyclo[2.2.2]octane derivatives.
| Compound | Chiral Stationary Phase | Enantiomer | Retention Time (min) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-3-one | Chirex 3014 | (+) | 10.45 | 97.0% |
| (±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-3-one | Chirex 3014 | (-) | 11.53 | 93.9% |
| (±)-3-endo-acetyloxy-1,8-cineole | Not Specified | (-) | 23.4 | Not Reported |
| (±)-3-endo-acetyloxy-1,8-cineole | Not Specified | (+) | 23.9 | Not Reported |
High-Performance Liquid Chromatography (HPLC) and Semipreparative HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of organic compounds, including this compound and its derivatives. google.com Analytical HPLC is utilized for determining the purity of a sample and quantifying its components, while semipreparative HPLC is employed for the isolation of larger quantities of a specific compound from a mixture. ouc.edu.cnbuketov.edu.kz
In the analysis of oxabicyclo[2.2.2]octane derivatives, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. google.com For example, the purity of 4-(But-3-enyl)-1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane was assessed using two different HPLC methods, demonstrating the utility of this technique in characterizing synthesized compounds. google.com
Semipreparative HPLC is particularly valuable for the purification of novel compounds from natural product extracts or complex reaction mixtures. ouc.edu.cnacs.org This technique allows for the isolation of milligrams to grams of a pure substance, which is essential for further structural elucidation and biological testing. buketov.edu.kz The purification of various natural products containing bicyclic ether motifs has been successfully achieved using semipreparative HPLC, often with ODS (octadecylsilyl) columns and mobile phases consisting of acetonitrile/water or methanol (B129727)/water gradients. ouc.edu.cnacs.org
The following table presents examples of HPLC and semipreparative HPLC applications for the analysis and purification of oxabicyclo[2.2.2]octane derivatives and related compounds.
| Compound | HPLC Mode | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|---|
| 4-(But-3-enyl)-1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane | Analytical | Not Specified | Not Specified | 12.5 | 99.0 |
| 4-(But-3-enyl)-1-(3-phenoxyphenyl)-2-oxabicyclo[2.2.2]octane | Analytical | Not Specified | Not Specified | 11.7 | 98.0 |
| Ascandinine A | Semipreparative | YMC-Pack ODS-A (10 x 250 mm, 5 µm) | 52:48 MeCN/H₂O | 15.0 | Not Reported |
| Zingaromoside A | Semipreparative | Not Specified | 21% MeCN/H₂O | 17.6 | Not Reported |
Stereochemical Investigations and Chiral Aspects of 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane
Determination of Relative and Absolute Configurations
The unambiguous assignment of relative and absolute configurations is fundamental in stereochemistry. For complex molecules like 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane, this often requires advanced analytical techniques that go beyond standard NMR and X-ray crystallography, especially when suitable crystals cannot be obtained.
Application of VCD Spectroscopy in Stereochemical Assignment
Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution. ru.nlsoton.ac.ukrsc.org This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
In the study of closely related bicyclic ethers, such as derivatives of 1,8-cineole, VCD has been instrumental. For instance, the absolute configuration of enantiomerically pure (+)- and (-)-3-oxo-1,8-cineole was definitively established using VCD spectroscopy in conjunction with Density Functional Theory (DFT) calculations. researchgate.net The experimental VCD spectrum of an enantiomer was compared with the theoretically calculated spectrum for a specific configuration (e.g., 1R,4R). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. semanticscholar.org Researchers found that for the oxo-cineole derivative, the (+)-enantiomer corresponds to the (1R,4R) configuration. researchgate.net This combined experimental and computational approach provides a reliable method for stereochemical assignment without the need for chemical derivatization.
Quantum Chemical Calculations of NMR Shifts for Stereochemical Assignment
Quantum chemical calculations of NMR chemical shifts serve as another powerful, non-destructive method for stereochemical assignment, particularly in distinguishing between diastereomers. acs.org This method involves calculating the NMR shielding tensors for all possible stereoisomers of a molecule at a given level of theory, such as the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The calculated shielding tensors are then converted into chemical shifts and compared with experimental data.
Statistical methods, such as the DP4+ probability analysis, are often employed to provide a confidence level for the assignment. acs.org This approach has been successfully used to determine the relative and absolute configurations of complex natural products that contain the this compound moiety. acs.org By comparing the calculated ¹H and ¹³C NMR chemical shifts of different possible isomers with the experimental values, the correct stereoisomer can be identified with a high degree of certainty. This is particularly useful when other methods, like NOE analysis, are insufficient to resolve complex stereochemical arrangements.
Time-Dependent Density Functional Theory (TD-DFT) Based ECD Calculations for Absolute Configuration
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of molecules containing chromophores. nih.gov The advent of time-dependent density functional theory (TD-DFT) has revolutionized the use of ECD for the assignment of absolute configurations. nih.govunipi.it The methodology involves calculating the theoretical ECD spectrum for a known configuration and comparing it to the experimental spectrum. researchgate.net
The process typically involves a conformational search to identify all low-energy conformers of the molecule. nih.govresearchgate.net Subsequently, the ECD spectrum for each significant conformer is calculated using TD-DFT. A Boltzmann-averaged spectrum is then generated, which represents the theoretical ECD spectrum of the molecule at a given temperature. nih.govunipi.it The absolute configuration is assigned by matching the sign and shape of the calculated spectrum with the experimentally measured one. acs.orgresearchgate.net This approach has become a standard and reliable tool in the structural elucidation of new chiral natural products and synthetic compounds. nih.gov
Enantioselective Synthesis and Chiral Resolution Methodologies
The synthesis of enantiomerically pure this compound and its derivatives is crucial for various applications. This is achieved through either the resolution of racemic mixtures or direct asymmetric synthesis.
Enzymatic Hydrolysis for Racemate Resolution (e.g., using Porcine Liver Esterase)
Kinetic resolution using enzymes is a highly effective method for separating enantiomers. Porcine Liver Esterase (PLE) is a versatile and widely used hydrolase known for its ability to catalyze the enantioselective hydrolysis of a broad range of esters. idecefyn.com.arwikipedia.org This enzyme has been successfully applied to the resolution of racemic esters within the 2-oxabicyclo[2.2.2]octane system. researchgate.net
In a typical resolution, a racemic acetate (B1210297) derivative is subjected to hydrolysis by PLE. The enzyme selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, while leaving the other enantiomer largely unreacted. researchgate.net For example, the PLE-mediated hydrolysis of racemic 3-endo-acetyloxy-1,8-cineole yields (-)-3-endo-hydroxy-1,8-cineole and the unreacted (+)-3-endo-acetyloxy-1,8-cineole. researchgate.net These two compounds, the alcohol and the remaining acetate, can then be easily separated by standard chromatographic techniques. This method consistently produces products with very high enantiomeric purity, often exceeding 99% enantiomeric excess (e.e.). researchgate.net
| Substrate | Enzyme | Product 1 (Hydrolyzed) | Product 2 (Unreacted) | Enantiomeric Purity |
|---|---|---|---|---|
| (±)-3-endo-acetyloxy-1,8-cineole | Porcine Liver Esterase (PLE) | (-)-3-endo-hydroxy-1,8-cineole | (+)-3-endo-acetyloxy-1,8-cineole | >96-99% e.e. |
Asymmetric Synthetic Approaches
While chiral resolution is effective, direct asymmetric synthesis provides a more elegant and often more efficient route to enantiomerically pure compounds. For bicyclo[2.2.2]octane systems, several asymmetric strategies have been developed.
One prominent approach is the asymmetric Diels-Alder reaction. By using chiral dienophiles, chiral catalysts, or chiral auxiliaries, it is possible to construct the bicyclic core with high enantioselectivity. researchgate.net The resulting highly functionalized bicyclo[2.2.2]octene derivatives can then serve as versatile chiral building blocks for more complex targets. researchgate.net
Another advanced strategy involves tandem reactions catalyzed by transition metals. For instance, gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement has been developed for the asymmetric synthesis of related 8-oxabicyclo[3.2.1]octane systems from glycal-derived precursors. nih.govrsc.org Such innovative cascade reactions offer efficient pathways to construct complex oxabicyclic cores with excellent control over stereochemistry. nih.gov While specific examples for this compound are not extensively documented, these methodologies represent the state-of-the-art in asymmetric synthesis and are applicable to the construction of this and related chiral bicyclic ethers.
Isomerism and Stereoisomeric Forms of the Bicyclo[2.2.2]octane System
The bicyclo[2.2.2]octane framework, a rigid and sterically demanding structure, serves as the foundation for this compound. The substitution pattern and the inherent geometry of this bicyclic system give rise to various stereochemical considerations. The stability and properties of these isomers are influenced by the interplay of ring strain and the spatial arrangement of substituents. escholarship.org
Geometrical and Optical Isomerism
The bicyclo[2.2.2]octane skeleton itself is achiral. However, the introduction of substituents, as in the case of this compound, can lead to the formation of stereoisomers. The presence of two methyl groups at positions 1 and 3 introduces chirality into the molecule.
The bicyclo[2.2.2]octane system is characterized by its bridged structure, which restricts conformational flexibility. This rigidity has significant implications for the relative orientations of substituents. In this compound, the methyl groups can be oriented in different spatial arrangements relative to the bicyclic framework, leading to the possibility of diastereomers and enantiomers.
Due to the substitution at the bridgehead (position 1) and on one of the bridges (position 3), multiple stereoisomers can exist. The chiral centers in this compound are C1 and C3. Depending on the relative configuration of the methyl groups at these centers, different diastereomers can be formed. Each of these diastereomers can exist as a pair of enantiomers.
For instance, functionalization at various positions on the related 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) molecule, which is achiral, can lead to chirality. murdoch.edu.au Similarly, the specific placement of the two methyl groups in this compound results in a chiral molecule. The synthesis of related bicyclo[2.2.2]octane derivatives often yields multiple stereoisomers, highlighting the importance of stereocontrol in their preparation. escholarship.org
The potential stereoisomers of this compound are summarized in the table below:
| Stereoisomer | Relationship |
| (1R, 3R)-1,3-Dimethyl-2-oxabicyclo[2.2.2]octane | Enantiomer of (1S, 3S) |
| (1S, 3S)-1,3-Dimethyl-2-oxabicyclo[2.2.2]octane | Enantiomer of (1R, 3R) |
| (1R, 3S)-1,3-Dimethyl-2-oxabicyclo[2.2.2]octane | Enantiomer of (1S, 3R) |
| (1S, 3R)-1,3-Dimethyl-2-oxabicyclo[2.2.2]octane | Enantiomer of (1R, 3S) |
These pairs of enantiomers are diastereomeric to each other. The exact number and nature of stable isomers depend on the synthetic route and reaction conditions.
Stereochemical Descriptors and Configurational Assignments (e.g., endo-exo nomenclature)
To unambiguously describe the stereochemistry of substituted bicyclo[2.2.2]octane systems, specific nomenclature is employed. The endo-exo nomenclature is commonly used for bridged bicyclic systems, including bicyclo[2.2.1]heptanes, but its application to bicyclo[2.2.2]octanes can be less straightforward due to the higher symmetry of the parent hydrocarbon. masterorganicchemistry.com
In the context of bicyclo[2.2.2]octane, the terms syn and anti are often used to describe the relative orientation of substituents on the bridges. For a substituent at C2 or C3, its orientation relative to the C5-C6 bridge can be described. However, for this compound, the Cahn-Ingold-Prelog (R/S) system is the most precise method for designating the absolute configuration at the chiral centers (C1 and C3).
The terms endo and exo are more rigorously defined for bicyclo[2.2.1]heptane systems where they refer to the position of a substituent relative to the longest bridge. In bicyclo[2.2.2]octane, where all bridges are of equal length in the parent hydrocarbon, the assignment can be ambiguous. However, in derivatives, the substitution pattern can break this symmetry. For 2-oxabicyclo[2.2.2]octane derivatives, the oxygen atom is part of one of the two-carbon bridges.
For substituents on the bridges of the bicyclo[2.2.2]octane system, their orientation can be described in relation to the other bridges. For instance, in the synthesis of certain bicyclo[2.2.2]octene derivatives, the stereochemistry of the products is crucial and is often described using endo/exo terms in the context of the reaction mechanism, such as a Diels-Alder reaction. rsc.org
In the case of this compound, the methyl group at C3 can be described in terms of its orientation relative to the C1-C4 axis and the other bridges. However, the most unambiguous description remains the use of (R) and (S) descriptors for the chiral centers. The relative stereochemistry between the two methyl groups would be described as cis or trans, although this can also be ambiguous without a clear reference plane. Therefore, specifying the full (R,R), (S,S), (R,S), or (S,R) configuration is the standard and most accurate method.
Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to predict the properties of bicyclic systems, including derivatives of 2-oxabicyclo[2.2.2]octane.
The first step in most computational studies is the optimization of the molecule's three-dimensional structure to find its lowest energy arrangement. For a bicyclic system like 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane, this involves identifying the most stable conformations. The 2-oxabicyclo[2.2.2]octane core enforces a rigid structure, often described as a distorted boat conformation for its constituent rings. researchgate.netnih.gov
Computational workflows typically begin with a broad conformational search using less computationally demanding methods, such as molecular mechanics, to identify potential low-energy structures. These candidate structures are then subjected to geometry optimization using DFT, commonly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d) or larger), to locate the true energy minima on the potential energy surface. taltech.ee This process yields precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s). In studies of related bicyclo[2.2.2]octane derivatives, DFT calculations have been essential for understanding the subtle structural variations and steric interactions that define the molecule's shape. rroij.comrroij.com
Once the molecular geometry is optimized, DFT calculations can be used to predict its vibrational spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule (stretching, bending, etc.).
These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Furthermore, they form the basis for simulating vibrational chiroptical spectra, such as Vibrational Circular Dichroism (VCD). For example, in studies on ketones derived from the related 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole), DFT calculations at the B3LYP/DGDZVP level were used to compute the theoretical VCD spectrum. researchgate.netconicet.gov.ar The comparison of the calculated spectrum with the experimental one allowed for the unambiguous assignment of the molecule's absolute configuration. researchgate.netconicet.gov.ar While harmonic calculations are common, more advanced approaches can also compute anharmonicity factors to provide a more accurate prediction of the observed spectral peak positions.
DFT is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). sonar.ch
This technique has been successfully applied to a derivative, this compound-3-methanol, as part of a larger study on natural products isolated from ginger. acs.org In that research, NMR shielding tensors were calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory in a methanol (B129727) solvent model (PCM). acs.org In addition to chemical shifts, spin-spin coupling constants (J-values) can also be computed, providing a nearly complete theoretical reconstruction of the NMR spectrum. ubc.canih.gov Comparing these simulated spectra with experimental data is crucial for structure verification and stereochemical assignment. uzh.ch
Table 1: Illustrative DFT Methods for Spectroscopic Prediction of a this compound Derivative. This table summarizes the computational methods used in the characterization of this compound-3-methanol. acs.org
| Property | Computational Method | Basis Set | Solvent Model | Application |
| NMR Shielding Tensors | GIAO (Gauge-Independent Atomic Orbital) | B3LYP/6-311G(d,p) | PCM (Methanol) | Prediction of ¹H and ¹³C chemical shifts. |
| ECD Spectrum | TD-DFT (Time-Dependent Density Functional Theory) | B3LYP/6-311G(d,p) | PCM (Methanol) | Assignment of absolute configuration. |
Molecular Mechanics (MM) and Force Field Applications (e.g., MMFF94)
Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to modeling molecular structures and energies. Instead of solving quantum mechanical equations, MM methods use a set of parameters known as a force field to describe the potential energy of a molecule as a function of its geometry.
The Merck Molecular Force Field (MMFF94) is a popular and robust force field designed for a broad range of organic and drug-like molecules, including ethers. avogadro.ccreadthedocs.iowikipedia.org Its primary application in the study of complex molecules like this compound is in performing initial conformational searches. unl.edunih.gov Due to the speed of MM calculations, it is feasible to explore thousands of potential conformations (e.g., through Monte Carlo or systematic searches) to identify a collection of low-energy candidates. conicet.gov.ar These candidates are then typically passed on for more accurate, but computationally expensive, DFT optimization and energy calculations. This two-step MM/DFT approach is a highly efficient strategy for navigating the complex potential energy surfaces of flexible molecules and ensuring the global minimum energy structure is found. conicet.gov.ar
Quantum Mechanical NMR Approaches for Stereochemical Assignment
Determining the correct relative and absolute stereochemistry is a significant challenge in natural product chemistry. Quantum mechanical (QM) calculations of NMR parameters have become a powerful tool for this purpose. By calculating the NMR chemical shifts for all possible diastereomers of a molecule, one can compare the theoretical data with the experimental values to identify the correct structure.
The DP4+ probability analysis is a well-established statistical method that leverages QM-calculated NMR shifts for this purpose. This approach was used to help determine the stereochemistry of a series of natural products, including a glycoside containing the this compound-3-methanol moiety. acs.org In this study, NMR shielding tensors were calculated at the B3LYP/6-311G(d,p) level with a solvent model, and the resulting chemical shifts were used in the DP4+ analysis to assign the stereogenic centers with high confidence. acs.org This method provides a quantitative measure of the goodness of fit between the experimental and calculated data for each possible isomer, making it a reliable approach for stereochemical assignment.
Advanced Computational Methods for Chiroptical Properties (e.g., TD-DFT for ECD)
Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, provides direct information about a molecule's absolute configuration. The two most common techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). The ab initio prediction of these spectra using computational methods has become the gold standard for assigning absolute stereochemistry. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating ECD spectra. unipi.it The process involves first obtaining a Boltzmann-weighted population of all significant low-energy conformers of the molecule. Then, the ECD spectrum is calculated for each conformer. Finally, these individual spectra are averaged according to their Boltzmann populations to generate the final theoretical spectrum, which can be directly compared to the experimental one.
This exact methodology was employed to determine the absolute configuration of the aglycone of zingaroside A, which was identified as a (+)-enantiomer of this compound-3-methanol. acs.org The TD-DFT calculations were performed at the B3LYP/6-311G(d,p) level in methanol, and the excellent agreement between the predicted and measured ECD spectra allowed for the confident assignment of the absolute configuration. acs.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the study of bicyclic ethers like this compound, theoretical calculations are instrumental in mapping reaction pathways, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and product selectivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of the parent scaffold, 2-oxabicyclo[2.2.2]octane, and other closely related bicyclic ether systems. These studies provide a framework for understanding how factors like stereochemistry, catalyst interaction, and substituent effects influence the reactivity of this class of compounds.
Theoretical Approaches to Reaction Mechanisms
Density Functional Theory (DFT) is a predominant method employed to model reaction mechanisms in systems such as oxabicyclo[2.2.2]octanes. By approximating the electron density of a molecule, DFT can be used to calculate the potential energy surface of a reaction, which maps the energy of the system as a function of the positions of its atoms. Key features of a potential energy surface include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states.
The identification and characterization of transition states are paramount in understanding reaction kinetics. Transition state theory posits that the rate of a reaction is determined by the energy barrier (activation energy) that must be overcome for reactants to transform into products. Computational methods can precisely locate the geometry of a transition state and calculate its energy, providing a quantitative measure of this barrier. Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it represents a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.
Case Studies on Related Bicyclic Ether Systems
To illustrate the application of these computational methods, we can consider studies on analogous bicyclic systems. For instance, the synthesis of various bicyclic ethers has been investigated using palladium-catalyzed cascade reactions. nih.gov DFT calculations have been employed to elucidate the mechanism and explain the observed diastereoselectivity of these reactions. nih.gov These studies often involve the calculation of energies for multiple possible transition states, with the lowest energy pathway corresponding to the major product formed.
In a study on the synthesis of oxabicyclo[3.2.1]octanes via a gold-catalyzed cascade reaction, DFT calculations were crucial in understanding the regioselectivity of a semi-pinacol type 1,2-alkyl migration. nih.gov The calculated free-energy profiles for the reaction provided a detailed picture of the various intermediates and transition states involved. nih.gov
The following table provides a hypothetical representation of data that could be generated from a DFT study on a reaction involving a bicyclic ether, illustrating how computational results are typically presented.
| Structure | Method/Basis Set | Relative Free Energy (kcal/mol) | Key Geometric Parameters |
| Reactant Complex | B3LYP/6-31G(d) | 0.0 | C-O bond length: 1.43 Å |
| Transition State 1 | B3LYP/6-31G(d) | +15.2 | Forming C-C bond length: 2.15 Å |
| Intermediate | B3LYP/6-31G(d) | -5.7 | C-C bond length: 1.54 Å |
| Transition State 2 | B3LYP/6-31G(d) | +12.8 | Breaking C-O bond length: 2.05 Å |
| Product Complex | B3LYP/6-31G(d) | -20.1 | C=C bond length: 1.34 Å |
This is a representative table. Actual values would be specific to the reaction being studied.
Modeling of Rearrangement and Cycloaddition Reactions
Computational studies are also invaluable for investigating rearrangement and cycloaddition reactions involving bicyclic systems. For example, the Diels-Alder reaction, which is often used to construct the bicyclo[2.2.2]octane framework, can be modeled to predict stereochemical outcomes. Theoretical calculations can determine the relative energies of the endo and exo transition states, thereby explaining the experimentally observed product ratios.
In a study on the cycloadditions between 2H-pyran-2-one derivatives and vinyl ethers, it was noted that the resulting oxabicyclo[2.2.2]octene products are thermally unstable and can undergo a retro-hetero-Diels-Alder reaction. mdpi.com Computational modeling can be used to investigate the energetics of this process, providing insight into the reaction conditions required to favor either the forward or reverse reaction.
The following interactive table showcases hypothetical calculated activation energies for different reaction pathways of a generic oxabicyclo[2.2.2]octane derivative.
| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |
| Ring Opening | DFT (B3LYP/6-311+G) | 25.8 | Acyclic diol |
| Skeletal Rearrangement | MP2/cc-pVTZ | 32.1 | Isomeric bicyclic ether |
| Elimination | DFT (B3LYP/6-311+G) | 28.5 | Unsaturated alcohol |
This is a representative table. Actual values would be specific to the reaction being studied.
Occurrence in Natural Products and Research on Isolation Methods for 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane
Identification as Natural Metabolites of Related Compounds (e.g., urinary metabolites of 1,8-cineole)
Research into the metabolism of the common monoterpene 1,8-cineole (also known as eucalyptol) has led to the identification of several oxygenated derivatives. While direct human metabolism studies of 1,8-cineole have primarily identified various hydroxy-cineoles (such as 2-hydroxy-1,8-cineole and 9-hydroxy-1,8-cineole) in plasma and urine, studies in other mammals have revealed further biotransformation pathways. pubcompare.ainih.gov
In the brushtail possum (Trichosurus vulpecula), which feeds on eucalyptus, a diet rich in 1,8-cineole, urinary analysis has identified metabolites featuring the 1,3-dimethyl-2-oxabicyclo[2.2.2]octane core structure. Specifically, This compound-3-methanol and This compound-3-carboxylic acid have been isolated and characterized as urinary metabolites. This indicates that in certain biological systems, 1,8-cineole can undergo oxidation and rearrangement to form these dimethylated bicyclic structures.
Isolation from Botanical Sources (e.g., Zingiber officinale peel) as Components of Glycosides (e.g., Zingaromoside A)
The compound this compound can also be found as a structural component (aglycone) of more complex natural molecules. Glycosides, which are molecules where a sugar is bound to a non-sugar functional group, are a common form in which such compounds are sequestered in plants.
Recent phytochemical investigations into the peel of ginger (Zingiber officinale) have resulted in the isolation of numerous new glycosides. nih.govprep-hplc.com While many of these glycosides feature aglycones related to gingerols and diarylheptanoids, the specific isolation of a glycoside named Zingaromoside A, containing the this compound moiety from this source, requires further substantiation from detailed structural elucidation studies in the literature. However, the isolation of a wide array of polar glycoside derivatives from ginger peel underscores its chemical diversity and the potential for discovering novel natural products. nih.govnih.gov
Extraction and Purification Methodologies for Natural Isolates
The isolation of glycosides and other natural products from botanical matrixes like ginger peel involves a multi-step process of extraction followed by purification.
The initial step in isolating compounds from Zingiber officinale is typically a solvent extraction. The choice of solvent is crucial and depends on the polarity of the target compounds. For polar compounds like glycosides, polar solvents are employed.
Commonly used solvents and methods include:
Ethanol (B145695)/Methanol (B129727): Aqueous ethanol (e.g., 90-95% EtOH) or methanol is frequently used for the exhaustive extraction of bioactive compounds from dried ginger rhizomes at room temperature or under reflux. znaturforsch.comjchr.orgthepharmajournal.com These solvents are effective at extracting a broad range of compounds, including gingerols, shogaols, and polar glycosides.
Water: As many traditional preparations of ginger involve water decoctions, hot water extraction is also a relevant method, particularly for isolating water-soluble components like polysaccharides and certain glycosides. nih.gov
Sequential Extraction: A common strategy involves sequential extraction with solvents of increasing polarity, such as starting with a nonpolar solvent like petroleum ether or hexane (B92381) to remove lipids and essential oils, followed by extraction with a more polar solvent like methanol or ethyl acetate (B1210297) to isolate the desired glycosides and other polar constituents. jchr.org
| Solvent | Polarity | Target Compounds | Reference |
|---|---|---|---|
| Ethanol (Aqueous) | Polar | Gingerols, Shogaols, Glycosides, Flavonoids | znaturforsch.com |
| Methanol | Polar | Gingerols, Phenolic Compounds | jchr.org |
| Ethyl Acetate | Intermediate | Gingerols, Less polar phenolics | nih.gov |
| Petroleum Ether / Hexane | Nonpolar | Lipids, Essential Oils | jchr.org |
| Water | Very Polar | Polysaccharides, Water-soluble glycosides | nih.gov |
Following initial extraction, the crude extract is a complex mixture that requires further separation and purification. Column chromatography is the primary technique used for this purpose, employing various stationary phases (adsorbents).
Silica (B1680970) gel: Silica gel column chromatography is widely used for the initial fractionation of crude extracts. google.com Separation is based on polarity. A common method involves eluting the column with a gradient of nonpolar to polar solvents, such as a hexane-ethyl acetate mixture, to separate compounds of different polarities. pubcompare.ainih.gov
MCI gel: This is a macroporous adsorbent resin (styrene-divinylbenzene polymer) used in reversed-phase chromatography. It is effective for separating moderately polar compounds like glycosides and gingerol derivatives from aqueous ethanol extracts. Elution is typically performed by gradually increasing the concentration of ethanol in water. znaturforsch.com
ODS (Octadecylsilane): ODS, or C18, is the most common stationary phase for reversed-phase high-performance liquid chromatography (RP-HPLC). It separates molecules based on their hydrophobicity. ODS columns are used extensively for the fine purification and quantitative analysis of ginger compounds, including gingerols and shogaols, often with a mobile phase consisting of acetonitrile (B52724) and water. pubcompare.aithepharmajournal.comuad.ac.id
Sephadex LH-20: This is a lipophilic, hydroxypropylated dextran (B179266) gel used for molecular size-exclusion chromatography in organic or aqueous-organic solvents. prep-hplc.comcytivalifesciences.com It is particularly useful for separating small molecules like flavonoids, terpenoids, and lipids. prep-hplc.com In the context of ginger extracts, Sephadex LH-20 columns are frequently used as a key purification step, often with ethanol or methanol as the eluent, to separate phenolic compounds from other constituents and to purify fractions obtained from other chromatographic steps. pubcompare.aiznaturforsch.comnih.gov
| Stationary Phase | Chromatography Type | Separation Principle | Typical Eluents | Reference |
|---|---|---|---|---|
| Silica gel | Normal-Phase | Adsorption (Polarity) | Hexane-Ethyl Acetate gradient | pubcompare.ainih.gov |
| MCI gel | Reversed-Phase | Adsorption (Hydrophobicity) | Water-Ethanol gradient | znaturforsch.com |
| ODS (C18) | Reversed-Phase | Partition (Hydrophobicity) | Water-Acetonitrile gradient | uad.ac.id |
| Sephadex LH-20 | Size-Exclusion / Adsorption | Molecular Size & Polarity | Ethanol, Methanol, Water-Ethanol | znaturforsch.comnih.gov |
Future Directions and Emerging Research Avenues in 1,3 Dimethyl 2 Oxabicyclo 2.2.2 Octane Chemistry
Development of Novel Stereoselective Synthetic Strategies
The synthesis of the 2-oxabicyclo[2.2.2]octane skeleton, particularly with specific stereochemistry, remains a significant area of investigation. Future efforts are likely to focus on developing novel stereoselective synthetic strategies to access enantiomerically pure or enriched forms of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane and its derivatives.
Current research into related structures, such as tropanes and other bicyclic systems, demonstrates the power of cascade reactions and asymmetric catalysis. d-nb.infonih.gov Strategies like microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade have proven effective for constructing similar bicyclic cores. d-nb.info Adapting these methodologies could provide efficient pathways to the 1,3-dimethyl substituted scaffold.
Furthermore, the functionalization of the more common monoterpene 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) has been explored, leading to the synthesis of bridged γ-lactones like 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3→5-olide. acs.org Future work could build upon these transformations, employing chiral catalysts or reagents to control the stereochemical outcome. The development of enzymatic resolutions for key intermediates, a technique successfully used in the synthesis of other functionalized bicyclo[2.2.2]octene derivatives, also represents a promising avenue. researchgate.netresearchgate.net
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Key Features | Potential Application for this compound |
|---|---|---|
| Asymmetric Diels-Alder Reaction | Utilizes chiral catalysts or auxiliaries to control stereochemistry in the formation of the bicyclic ring system. | Direct formation of the chiral bicyclo[2.2.2]octane core from acyclic or monocyclic precursors. |
| Enzymatic Resolution | Employs enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture, allowing for separation. researchgate.net | Separation of enantiomers of key synthetic intermediates or the final product. |
| Cascade Reactions | Multi-step reactions that occur in a single pot, often creating complex structures with high stereocontrol. d-nb.info | Efficient and atom-economical construction of the target molecule from simpler starting materials. |
| Acid-Catalyzed Cyclizations | Intramolecular hydroalkoxylation of suitable cyclohexenyl alcohols can form the bridged ether linkage. cardiff.ac.uk | Cyclization of a stereodefined precursor to yield an enantiomerically pure product. |
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for sophisticated characterization techniques becomes paramount. While standard one-dimensional NMR (¹H and ¹³C) and mass spectrometry are fundamental, the unambiguous determination of the constitution and stereochemistry of highly substituted or rearranged analogs will require more advanced methods.
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structures of bicyclic systems. tandfonline.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. For determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful, as it provides information about the spatial proximity of protons, allowing for the assignment of relative configurations. tandfonline.com The analysis of proton-proton coupling constants in high-resolution ¹H NMR spectra also offers valuable insights into the dihedral angles and thus the conformation of the bicyclic framework. acs.orgmodgraph.co.uk
For chiral derivatives, techniques capable of distinguishing between enantiomers are essential. Chiral chromatography coupled with mass spectrometry or the use of chiral shift reagents in NMR spectroscopy can be employed to determine enantiomeric purity.
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Provided | Application to Derivatives |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H one-bond, and C-H long-range correlations. tandfonline.com | Unambiguous assignment of all proton and carbon signals, confirming the molecular backbone. |
| NOESY | Through-space correlations between protons. tandfonline.com | Determination of relative stereochemistry by identifying protons that are close in space. |
| High-Resolution MS (HRMS) | Exact mass measurement. | Determination of elemental composition to confirm molecular formulas. |
| Tandem MS (MS/MS) | Fragmentation patterns of ions. | Structural elucidation by analyzing how the molecule breaks apart. asm.org |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in a crystal. nih.gov | Absolute and unambiguous determination of molecular structure and stereochemistry for crystalline derivatives. |
Refined Computational Models for Accurate Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. scielo.org.bonih.govnih.gov For this compound and its derivatives, refined computational models can provide invaluable insights that guide synthetic efforts and property evaluation.
DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. scielo.org.bo Such calculations have been successfully applied to the closely related 1,8-cineole to understand its reactive behavior and molecular properties. scielo.org.bo By modeling reaction pathways and transition states, computational studies can help rationalize observed stereoselectivities in synthetic reactions and predict the most favorable conditions for desired transformations.
Furthermore, these models can predict thermophysical properties and pharmacokinetic profiles (ADME/T - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.govspringermedizin.de For instance, molecular docking simulations can predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, which is crucial for drug discovery applications. nih.govspringermedizin.de As computational power increases and theoretical methods improve, the accuracy of these predictions will continue to enhance, reducing the need for extensive empirical screening.
Table 3: Applications of Computational Modeling
| Modeling Technique | Predicted Properties | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO energies), NMR shifts, IR frequencies. scielo.org.boresearchgate.net | Correlating structure with reactivity, predicting spectroscopic data, understanding reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis). nih.gov | Predicting and interpreting the optical properties of new derivatives. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent interactions, binding free energies. nih.gov | Assessing the stability of ligand-receptor complexes, understanding dynamic behavior in solution. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. | Predicting the potential bioactivity of unsynthesized derivatives to prioritize synthetic targets. |
| ADME/T Prediction | Solubility, membrane permeability, metabolic stability, potential toxicity. springermedizin.de | Early-stage assessment of the drug-like properties of novel compounds. |
Exploration of New Natural Sources and Biotransformation Pathways
While chemical synthesis provides a versatile route to this compound, nature may also hold keys to its production. Although this specific compound is not as widely reported as 1,8-cineole, systematic screening of essential oils from various plant species could lead to the discovery of new natural sources. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying components of complex natural extracts. researchgate.net
A particularly exciting research avenue is the use of biotransformation. Microorganisms, such as fungi and bacteria, possess a vast array of enzymes (e.g., cytochrome P450 monooxygenases) that can perform highly specific and stereoselective oxidations on terpene skeletons. asm.orgnih.gov Studies on 1,8-cineole have shown that fungi like Aspergillus niger and Mucor ramannianus can hydroxylate the molecule with high stereoselectivity, producing compounds like 2-exo-hydroxy-1,8-cineole (B1238311) and 3-exo-hydroxy-1,8-cineole. nih.govscielo.br
Future research could involve screening microbial cultures for their ability to transform readily available precursors into this compound or its hydroxylated derivatives. This approach offers an environmentally friendly alternative to traditional chemical synthesis and can provide access to chiral compounds that are difficult to prepare otherwise. nih.gov Identifying and engineering the enzymes responsible for these transformations could enable the development of scalable biocatalytic processes for producing valuable derivatives.
Table 4: Biotransformation of 1,8-Cineole by Filamentous Fungi
| Microorganism | Substrate | Major Products | Key Finding |
|---|---|---|---|
| Aspergillus niger | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | Demonstrates high stereoselectivity in hydroxylation. nih.govscielo.br |
| Mucor ramannianus | 1,8-Cineole | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | Achieved over 99% conversion at a substrate concentration of 1 g/L. nih.govscielo.br |
This table illustrates the potential of microorganisms to functionalize the related 1,8-cineole scaffold, suggesting that similar pathways could be discovered or engineered for the synthesis and derivatization of this compound.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural elucidation of 1,3-dimethyl-2-oxabicyclo[2.2.2]octane and its derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Fragmentation patterns of bicyclic ketals, such as the base peak at m/z corresponding to the bicyclo[2.2.2]octane core, help identify substituent effects. Complex substituents (e.g., methyl groups) alter fragmentation pathways, requiring high-resolution MS for unambiguous assignment .
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming stereochemistry and substituent positions. For example, methyl groups in the 1,3-positions exhibit distinct coupling patterns due to the rigid bicyclic framework .
- X-ray Crystallography : Used to resolve absolute configurations of chiral derivatives (e.g., 1,2-diaminobicyclo[2.2.2]octane ligands), providing reference data for computational modeling .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to its acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid contact with strong acids/bases to minimize decomposition .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, adhering to local regulations .
Q. What synthetic routes are available for gram-scale preparation of this compound?
- Methodological Answer :
- Modular Synthesis : Start with Diels-Alder reactions of functionalized dienes and ketones, followed by cyclization. For example, iodocyclization of alkenyl alcohols yields the bicyclo[2.2.2]octane core with up to 135 g per batch .
- Derivatization : Introduce methyl groups via Grignard reactions or catalytic methylation using dimethyl carbonate .
Advanced Research Questions
Q. How does this compound function as a bioisostere for aromatic rings in drug design?
- Methodological Answer :
- Structural Rigidity : The bicyclic scaffold mimics the planar geometry of phenyl rings while reducing π-π stacking, improving solubility. The C–O bond shortens the inter-substituent distance (5.56 Å vs. 5.90 Å in para-phenyl) .
- Physicochemical Optimization :
- Solubility : Replacement of phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib analogs increases solubility from 113 µM to 389 µM .
- Lipophilicity : Reduces clogP by 1.9 units (e.g., 4.5 → 2.6 in Imatinib derivatives), enhancing membrane permeability .
- Table 1 : Comparative Properties of Bioisosteres
| Property | Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
|---|---|---|---|
| Inter-substituent distance | 5.90 Å | 5.56 Å | 5.56 Å |
| logD (experimental) | 2.6 | 2.7 | 1.8 |
| Metabolic stability | Low | High | High |
Q. What analytical challenges arise in detecting this compound metabolites in biological samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) to isolate polar metabolites (e.g., carboxylic acid derivatives) from urine or plasma .
- Chromatography : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve structurally similar metabolites .
- Detection : High-resolution LC-MS/MS in MRM mode improves sensitivity for low-abundance metabolites (e.g., this compound-3-methanol) .
Q. How can computational modeling predict the electronic effects of substituents on the bicyclo[2.2.2]octane scaffold?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess substituent effects on acidity (pKa) and frontier molecular orbitals. For example, carboxylic acid derivatives show pKa shifts of 1–2 units compared to benzoic acid .
- Molecular Dynamics (MD) : Simulate solvation free energy (ΔG) to predict solubility trends. Polar substituents (e.g., hydroxyl groups) increase ΔG by 2–3 kcal/mol .
Q. What strategies address contradictions in mass spectral data for substituted bicyclo[2.2.2]octanes?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs to trace fragment ion origins. For example, deuterated methyl groups clarify fragmentation pathways in 3,7-dimethyl derivatives .
- Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to differentiate isobaric ions. Base peaks at m/z 93 (bicyclic core) vs. m/z 105 (methyl-substituted fragments) resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
